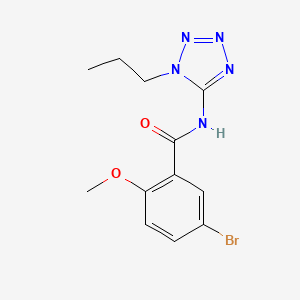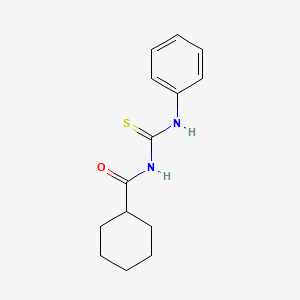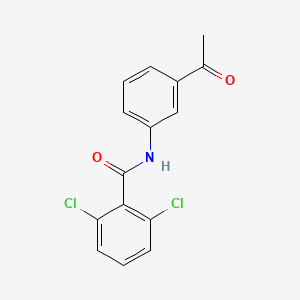
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide, also known as BPTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to inhibit the activity of several enzymes, including PI3K, AKT, and NF-κB, which are involved in these pathways.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can induce apoptosis, inhibit angiogenesis, and reduce inflammation. In vivo studies have shown that 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can reduce tumor growth, reduce inflammation, and improve neurological function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide in lab experiments include its potential therapeutic applications in various fields of research, its ability to inhibit multiple signaling pathways, and its relatively low toxicity. However, the limitations of using 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide in lab experiments include its limited solubility in water, which can make it difficult to administer, and its potential side effects, which need to be further studied.
Zukünftige Richtungen
There are several future directions for the research of 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide. One direction is to further study its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to investigate its potential side effects and toxicity in vivo. Additionally, further studies are needed to understand the mechanism of action of 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide and to develop more effective synthesis methods.
Synthesemethoden
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-methoxyaniline with propargyl bromide, followed by the addition of sodium azide and copper sulfate to form the tetrazole ring. The resulting compound is then reacted with 4-bromo-2-fluoronitrobenzene to form 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-(1-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O2/c1-3-6-18-12(15-16-17-18)14-11(19)9-7-8(13)4-5-10(9)20-2/h4-5,7H,3,6H2,1-2H3,(H,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUOLYFPUMUKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-2-methylphenoxy)acetyl]azepane](/img/structure/B5859734.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)
![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)



![6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5859765.png)
![(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5859768.png)
![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5859779.png)

![methyl {3-methyl-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B5859791.png)
![N'-(2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5859805.png)
